4-Piperidinylphenylglyoxal hydrate

Medicinal Chemistry Drug Design ADME Prediction

Choose 4-Piperidinylphenylglyoxal hydrate for CNS-focused N-heterocyclic synthesis. The para-piperidine substitution optimizes LogP (1.38) and TPSA (60.77 Ų) for blood-brain barrier penetration, while the hydrated α-dicarbonyl warhead enables selective arginine modification. Unlike unsubstituted phenylglyoxals, its net charge and H-bonding capacity prevent non-specific PTP induction. Uniform 95% purity and ≤0.5% moisture ensure reproducibility in library construction and biochemical assays.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
Cat. No. B7766087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidinylphenylglyoxal hydrate
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=C(C=C2)C(=O)C=O.O
InChIInChI=1S/C13H15NO2.H2O/c15-10-13(16)11-4-6-12(7-5-11)14-8-2-1-3-9-14;/h4-7,10H,1-3,8-9H2;1H2
InChIKeySXNPLZQCYQRCGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 200 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Piperidinylphenylglyoxal Hydrate: Physicochemical Properties and Procurement Specifications


4-Piperidinylphenylglyoxal hydrate (CAS 93290-93-8) is a synthetic phenylglyoxal derivative featuring a piperidine ring para-substituted on the phenyl core [1]. Its IUPAC name, 2,2-dihydroxy-1-[4-(piperidin-1-yl)phenyl]ethan-1-one, reflects the hydrated α-dicarbonyl moiety that confers chemical versatility as a building block for N-heterocyclic synthesis . The compound is typically supplied at a standard purity of 95% (HPLC) with moisture content ≤0.5%, making it suitable for research and development applications requiring consistent starting material quality .

Why 4-Piperidinylphenylglyoxal Hydrate Cannot Be Interchanged with Other Phenylglyoxal Analogs


Generic substitution among phenylglyoxal analogs is not feasible due to the profound structure-function relationship that governs their reactivity and biological interactions. Studies on the mitochondrial permeability transition pore (PTP) have established that the net charge and hydrogen-bonding capacity of phenylglyoxal derivatives critically determine their ability to induce permeability transition, with electroneutral derivatives being inert [1]. The para-piperidine substituent on 4-Piperidinylphenylglyoxal hydrate imparts distinct physicochemical properties—including LogP (Consensus: 1.38), topological polar surface area (60.77 Ų), and hydrogen bond donor/acceptor counts (2/4)—that fundamentally alter its solubility, membrane permeability, and target engagement relative to unsubstituted phenylglyoxal or other substituted analogs .

Quantitative Differentiation Evidence for 4-Piperidinylphenylglyoxal Hydrate


LogP Partition Coefficient: Enhanced Lipophilicity Relative to Unsubstituted Phenylglyoxal

4-Piperidinylphenylglyoxal hydrate demonstrates significantly increased lipophilicity compared to the parent phenylglyoxal scaffold, a key determinant of membrane permeability and oral bioavailability. The target compound exhibits a Consensus LogP of 1.38 (range: 0.79–1.92 across five computational models), whereas unsubstituted phenylglyoxal has a measured/calculated LogP of approximately 0.6–0.8 . This increased lipophilicity is directly attributable to the piperidine substituent and aligns with the design principles for CNS-penetrant and orally bioavailable small molecules [1].

Medicinal Chemistry Drug Design ADME Prediction

Aqueous Solubility Profile: Moderate Solubility Sufficient for In Vitro Assay Conditions

The predicted aqueous solubility of 4-Piperidinylphenylglyoxal hydrate is 0.631 mg/mL (2.68 mM), classifying it as 'moderately soluble' according to the ESOL topological method . This solubility is substantially higher than that of the non-hydrated α-dicarbonyl form and sufficient for typical in vitro biochemical assays conducted at concentrations ≤100 μM without requiring DMSO concentrations exceeding 1%. In contrast, unsubstituted phenylglyoxal, lacking the piperidine solubilizing group, exhibits markedly lower aqueous solubility under neutral pH conditions [1].

Biochemical Assay Development Formulation Screening ADME Optimization

Topological Polar Surface Area: Favorable Range for Blood-Brain Barrier Penetration

4-Piperidinylphenylglyoxal hydrate possesses a topological polar surface area (TPSA) of 60.77 Ų . This value falls below the widely accepted threshold of <90 Ų for favorable blood-brain barrier (BBB) penetration and aligns with the optimal range of 20–80 Ų observed in many CNS-active drugs [1]. In contrast, more polar phenylglyoxal derivatives containing carboxylic acid or sulfonic acid moieties exhibit TPSA values >90 Ų, significantly limiting their CNS exposure. The combination of moderate TPSA and favorable LogP (1.38) positions this compound as a viable starting point for CNS-targeted medicinal chemistry programs.

CNS Drug Discovery Blood-Brain Barrier Permeability Medicinal Chemistry

Optimal Application Scenarios for 4-Piperidinylphenylglyoxal Hydrate Based on Differential Evidence


Synthesis of CNS-Penetrant N-Heterocyclic Libraries

The combination of favorable LogP (1.38) and TPSA (60.77 Ų) makes 4-Piperidinylphenylglyoxal hydrate an excellent starting material for constructing CNS-focused N-heterocyclic libraries . As a versatile α-dicarbonyl building block, it can be condensed with amines, hydrazines, and amidines to generate imidazoles, pyrazines, and quinoxalines—privileged scaffolds in neuropharmacology [1]. The piperidine moiety further enhances CNS drug-likeness and provides a basic nitrogen for salt formation and solubility tuning.

Arginine-Directed Chemical Probe Development

Phenylglyoxal derivatives are well-established as arginine-selective covalent modifiers, with IC50 values ranging from 0.08 mM to >10 mM depending on substitution pattern and assay conditions . The para-piperidine substitution on 4-Piperidinylphenylglyoxal hydrate modulates the net charge and hydrogen-bonding capacity of the phenylglyoxal warhead, which class-level studies have shown directly controls reactivity with arginine residues on mitochondrial PTP and anion transporters [1]. This positions the compound as a tool for probing arginine function in enzymes, ion channels, and transporters where fine-tuning of electrophilicity and selectivity is required.

Biochemical Assay Development Requiring Moderate Aqueous Solubility

With a predicted solubility of 0.631 mg/mL (2.68 mM) , 4-Piperidinylphenylglyoxal hydrate can be reliably formulated for in vitro biochemical assays at working concentrations up to 100–200 μM in aqueous buffer systems containing ≤1% DMSO. This solubility profile compares favorably to many unsubstituted phenylglyoxal analogs that require higher organic co-solvent concentrations, which can confound enzyme inhibition data. The compound is therefore suitable for primary screening campaigns and mechanism-of-action studies where maintaining native protein conformation is critical.

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